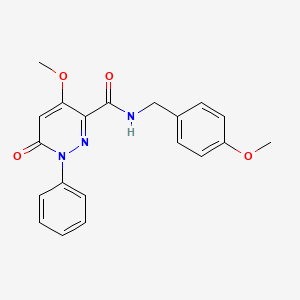

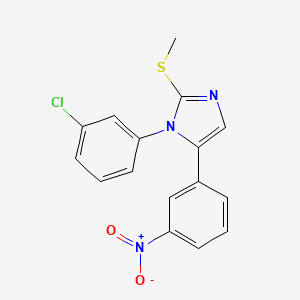

1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. It is a heterocyclic organic compound that has been extensively studied for its various biological and pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Antifungal Properties: 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole has demonstrated antifungal activity. Researchers explore its potential as an antifungal agent against various fungal pathogens, including Candida species and dermatophytes. Its mechanism of action involves inhibiting fungal ergosterol biosynthesis, disrupting cell membrane integrity, and leading to cell death .

Antiparasitic Activity: The compound also shows promise as an antiparasitic agent. Investigations focus on its efficacy against protozoan parasites such as Trypanosoma and Leishmania species. By targeting specific enzymes or metabolic pathways in these parasites, it may offer an alternative treatment for neglected tropical diseases .

Material Science

Organic Semiconductors: Researchers explore the use of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole in organic electronics. Its electron-donating and accepting properties make it suitable for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). By optimizing its molecular structure, scientists aim to enhance charge transport and device performance .

Coordination Chemistry

Ligand Design: The compound serves as a versatile ligand in coordination chemistry. Its sulfur atom can coordinate with metal ions, forming stable complexes. Researchers investigate its role in catalysis, sensing, and supramolecular assemblies. By modifying substituents, they tailor its properties for specific applications .

Environmental Science

Photodegradation of Organic Pollutants: 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole exhibits photoactivity under UV light. Scientists explore its potential for photodegradation of organic pollutants in water and soil. By harnessing its reactive intermediates, they aim to develop efficient photocatalysts for environmental remediation .

Analytical Chemistry

Electrochemical Sensing: Researchers investigate the compound’s electrochemical behavior. It can serve as an electroactive probe for detecting analytes (e.g., heavy metals, biomolecules) in solution. Electrochemical sensors based on this compound offer rapid, sensitive, and selective detection methods .

Computational Chemistry

Quantum Mechanical Studies: Theoretical studies employ quantum mechanical calculations to explore the electronic structure, reactivity, and spectroscopic properties of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole. These insights guide experimental design and provide fundamental understanding of its behavior .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-4-2-7-14(8-11)20(21)22)19(16)13-6-3-5-12(17)9-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSURERLKBXALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)